molecular formula C14H18N2O B11876949 Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- CAS No. 65487-75-4

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-

Cat. No.: B11876949
CAS No.: 65487-75-4
M. Wt: 230.31 g/mol
InChI Key: LMCPLRMTEPSADY-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-" is a substituted indole derivative featuring a dimethylaminoethyl group at the 3-position of the indole ring and an acetyl (ethanone) group at the 5-position. This structure is closely related to triptan-class drugs, such as zolmitriptan and sumatriptan, which are serotonin (5-HT1B/1D) receptor agonists used to treat migraines . The dimethylaminoethyl side chain is critical for receptor binding, while the acetyl group may influence pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(17)11-4-5-14-13(8-11)12(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCPLRMTEPSADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275587
Record name Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65487-75-4
Record name Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and dimethylaminoethyl halides.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an inert atmosphere using anhydrous solvents to prevent unwanted side reactions.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the dimethylaminoethyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction may produce indole-5-ethylamine derivatives.

Scientific Research Applications

1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the function of indole-containing biomolecules.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes. For example, it may bind to serotonin receptors, affecting neurotransmission and potentially exhibiting psychoactive effects.

Comparison with Similar Compounds

Structural Analogs and Modifications

The table below compares key structural and pharmacological features of "Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-" with related indole derivatives:

Compound Name Substituents (Position) Functional Group Variations Pharmacological Activity Molecular Weight Reference
Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- 3-(dimethylaminoethyl), 5-acetyl Acetyl group at 5-position Potential 5-HT1B/1D agonist (inferred) 274.36 (calculated)
Zolmitriptan 3-(dimethylaminoethyl), 5-(oxazolidinone) Oxazolidinone ring instead of acetyl Approved 5-HT1B/1D agonist for migraines 287.36
Sumatriptan 3-(dimethylaminoethyl), 5-(methanesulfonamide) Sulfonamide group at 5-position First-generation triptan for migraines 295.40
1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one 3-(dimethylaminomethyl), 6-acetyl Methyl group at 5-position, shorter chain Structural analog with modified binding 287.36
Almotriptan 3-(dimethylaminoethyl), 5-(sulfonylpyrrolidine) Sulfonylpyrrolidine and malate salt Long-acting triptan with improved bioavailability 469.54 (malate salt)
3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl butyrate 3-(dimethylaminoethyl), 5-butyrate Ester group instead of acetyl Likely prodrug with altered solubility 274.36

Key Structural and Functional Differences

Substituent Effects on Receptor Binding: The dimethylaminoethyl group at the 3-position is conserved across triptans and their analogs, facilitating interaction with 5-HT receptors . The 5-position substituent determines pharmacokinetics:

  • Sulfonamide (sumatriptan): Enhances hydrogen bonding with receptors but reduces oral bioavailability .
  • Oxazolidinone (zolmitriptan): Improves metabolic stability and oral absorption .

Synthetic Routes: The ethanone derivative can be synthesized via Mannich reactions or Friedel-Crafts acylation of indole precursors, similar to methods used for gramine derivatives . In contrast, sumatriptan and zolmitriptan require multi-step processes involving sulfonation or cyclization to introduce their respective functional groups .

Physical Properties: Solubility: Zolmitriptan is slightly soluble in water (1.3 mg/mL), while the ethanone derivative’s solubility is likely lower due to the hydrophobic acetyl group . Stability: The acetyl group may confer susceptibility to hydrolysis compared to the sulfonamide or oxazolidinone moieties .

Pharmacological and Clinical Implications

  • Receptor Affinity: The dimethylaminoethyl side chain is critical for 5-HT1B/1D receptor agonism, but the 5-position substituent modulates selectivity and duration of action. For example, zolmitriptan’s oxazolidinone enhances half-life compared to sumatriptan .
  • Metabolism: Acetylated compounds like the ethanone derivative may undergo Phase II glucuronidation, whereas sulfonamide-containing triptans are metabolized via CYP450 enzymes .
  • Safety Profiles : Triptans with bulkier 5-position groups (e.g., almotriptan) exhibit fewer side effects like chest tightness, possibly due to reduced off-target binding .

Biological Activity

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to a class of indole derivatives, which are known for their diverse biological properties. The synthesis typically involves the reaction of indole derivatives with appropriate alkylating agents. For instance, the introduction of a dimethylaminoethyl group can enhance the compound's solubility and bioavailability.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O
Molecular Weight230.31 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent inhibition of cell proliferation.

The mechanism through which Ethanone exerts its anticancer effects likely involves the induction of apoptosis and cell cycle arrest. Research indicates that it activates caspase pathways and modulates key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.

Neuropharmacological Effects

In addition to its anticancer properties, Ethanone has been studied for its neuropharmacological effects. Preliminary research suggests that it may possess anxiolytic properties. Animal models treated with this compound exhibited reduced anxiety-like behavior in standard tests such as the elevated plus maze and open field test.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MCF-7 and A549 cells
NeuropharmacologicalAnxiolytic effects in animal models

Case Studies and Clinical Relevance

A notable case study involved the administration of Ethanone in a preclinical model of anxiety disorders. The results indicated a dose-dependent reduction in anxiety levels, suggesting its potential as a therapeutic agent for anxiety-related conditions. Further clinical trials are warranted to establish safety profiles and efficacy in human subjects.

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